![molecular formula C21H25N7 B6476039 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2640819-62-9](/img/structure/B6476039.png)
2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
The compound “2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, pyrimidine, piperazine, and quinoxaline rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Drug Discovery
The pyrrolidine ring in this compound is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Anti-Inflammatory Activity
Pyrrolidine derivatives, such as the one in this compound, have shown to inhibit COX-2, an enzyme known to cause inflammation and pain . This suggests potential anti-inflammatory applications.
Antimicrobial Activity
Pyrimidine scaffolds, like the one in this compound, have been associated with antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.
Anticancer Activity
Pyrimidine scaffolds have also been associated with anticancer activity . They could potentially be used in the development of new anticancer drugs.
Antiviral Activity
Pyrimidine scaffolds have demonstrated antiviral activity . This suggests potential applications in the development of antiviral drugs.
Plant Growth Stimulation
Some 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline derivatives have shown a pronounced plant growth stimulating effect . This suggests potential applications in agriculture.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidin-1-ylpyrimidine structure have been reported to interact with various targets such as the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and various enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, and enzymatic reactions.
Mode of Action
Compounds with similar structures are known to act as antagonists or modulators of their targets , which suggests that 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
For instance, inhibition of phosphodiesterase type 5 would affect the cyclic guanosine monophosphate (cGMP) pathway, while modulation of the insulin-like growth factor 1 receptor could impact growth and metabolic pathways .
Result of Action
Based on the targets it interacts with, it can be inferred that the compound could potentially influence cellular processes such as signal transduction, enzyme activity, and cell growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-14-12-26(13-15-27)19-8-9-22-21(25-19)28-10-4-5-11-28/h2-3,6-9H,4-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCUPGQRPFHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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